molecular formula C37H35FeNP2-6 B13387364 cyclopentane;N-diphenylphosphanyl-1-(5-diphenylphosphanylcyclopenta-1,3-dien-1-yl)-N-methylethanamine;iron

cyclopentane;N-diphenylphosphanyl-1-(5-diphenylphosphanylcyclopenta-1,3-dien-1-yl)-N-methylethanamine;iron

Cat. No.: B13387364
M. Wt: 611.5 g/mol
InChI Key: AUCKWBJHBXINLR-UHFFFAOYSA-N
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Description

(S)-N-Methyl-N-diphenylphosphino-1-[®-2-(diphenylphosphino)ferrocenyl]ethylamine is a chiral phosphine ligand. This compound is notable for its application in asymmetric catalysis, particularly in the formation of metal complexes that are used in various organic transformations. The presence of the ferrocenyl group imparts unique electronic and steric properties, making it a valuable ligand in homogeneous catalysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-Methyl-N-diphenylphosphino-1-[®-2-(diphenylphosphino)ferrocenyl]ethylamine typically involves the following steps:

    Formation of the Ferrocenyl Backbone: The initial step involves the preparation of the ferrocenyl backbone, which can be achieved through the reaction of ferrocene with appropriate phosphine reagents.

    Introduction of the Chiral Centers: The chiral centers are introduced through asymmetric synthesis techniques, often involving chiral auxiliaries or catalysts.

    Phosphine Substitution: The final step involves the substitution of the phosphine groups to obtain the desired chiral ligand.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust chiral catalysts to ensure high enantioselectivity and yield.

Chemical Reactions Analysis

Types of Reactions

(S)-N-Methyl-N-diphenylphosphino-1-[®-2-(diphenylphosphino)ferrocenyl]ethylamine undergoes various types of reactions, including:

    Oxidation: The phosphine groups can be oxidized to phosphine oxides.

    Reduction: The ferrocenyl group can undergo reduction reactions.

    Substitution: The phosphine groups can participate in substitution reactions, forming new phosphine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Substitution reactions often involve halogenated reagents and transition metal catalysts.

Major Products

The major products formed from these reactions include phosphine oxides, reduced ferrocenyl derivatives, and various substituted phosphine compounds.

Scientific Research Applications

(S)-N-Methyl-N-diphenylphosphino-1-[®-2-(diphenylphosphino)ferrocenyl]ethylamine has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in asymmetric catalysis, facilitating enantioselective reactions.

    Biology: The compound can be used to study the interaction of chiral ligands with biological molecules.

    Industry: Used in the production of fine chemicals and in the development of new catalytic processes.

Mechanism of Action

The mechanism of action of (S)-N-Methyl-N-diphenylphosphino-1-[®-2-(diphenylphosphino)ferrocenyl]ethylamine involves the formation of metal-ligand complexes. These complexes facilitate various catalytic processes by stabilizing transition states and providing a chiral environment that promotes enantioselective reactions. The ferrocenyl group plays a crucial role in modulating the electronic properties of the ligand, enhancing its catalytic activity.

Comparison with Similar Compounds

Similar Compounds

    1,1’-Bis(diphenylphosphino)ferrocene: Another ferrocenyl-based ligand used in homogeneous catalysis.

    Triphenylphosphine: A widely used phosphine ligand in various catalytic processes.

    Chiral BINAP: A chiral phosphine ligand used in asymmetric catalysis.

Uniqueness

(S)-N-Methyl-N-diphenylphosphino-1-[®-2-(diphenylphosphino)ferrocenyl]ethylamine is unique due to its dual chiral centers and ferrocenyl backbone, which provide distinct electronic and steric properties. This makes it particularly effective in promoting enantioselective reactions and forming stable metal-ligand complexes.

Properties

Molecular Formula

C37H35FeNP2-6

Molecular Weight

611.5 g/mol

IUPAC Name

cyclopentane;N-diphenylphosphanyl-1-(5-diphenylphosphanylcyclopenta-1,3-dien-1-yl)-N-methylethanamine;iron

InChI

InChI=1S/C32H30NP2.C5H5.Fe/c1-26(33(2)35(29-20-11-5-12-21-29)30-22-13-6-14-23-30)31-24-15-25-32(31)34(27-16-7-3-8-17-27)28-18-9-4-10-19-28;1-2-4-5-3-1;/h3-26H,1-2H3;1-5H;/q-1;-5;

InChI Key

AUCKWBJHBXINLR-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C[C-]1P(C2=CC=CC=C2)C3=CC=CC=C3)N(C)P(C4=CC=CC=C4)C5=CC=CC=C5.[CH-]1[CH-][CH-][CH-][CH-]1.[Fe]

Origin of Product

United States

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